molecular formula C23H22N2O2S B3202876 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide CAS No. 1021220-64-3

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide

Cat. No. B3202876
CAS RN: 1021220-64-3
M. Wt: 390.5 g/mol
InChI Key: XUBWJBZIEMRPKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide”, we can infer from related compounds that it might involve a series of reactions. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . A copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide leading to arylated indeno[1,2-c]thiophenes has been reported .

Mechanism of Action

The exact mechanism of action of 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide is not fully understood, but studies suggest that it may work by modulating certain signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and promote the growth of neurons. This compound has also been shown to have antioxidant properties, which may help protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. This compound has also been shown to have low toxicity, which makes it a potentially useful tool for studying biological pathways. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide. One area of research is in the development of new cancer therapies that target the signaling pathways modulated by this compound. Another area of research is in the study of neurodegenerative diseases, where this compound may have potential applications in the development of new treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.

Scientific Research Applications

4-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)butanamide has been studied for its potential applications in a variety of scientific fields. One area of research where this compound has shown promise is in the study of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by modulating certain signaling pathways. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c26-22(10-4-8-17-6-2-1-3-7-17)24-19-12-11-18-13-14-25(20(18)16-19)23(27)21-9-5-15-28-21/h1-3,5-7,9,11-12,15-16H,4,8,10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBWJBZIEMRPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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